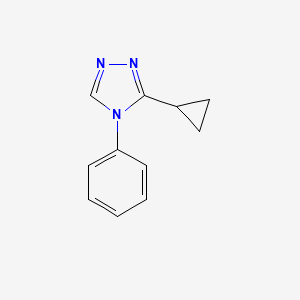

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole

Descripción general

Descripción

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a cyclopropyl group at the 3-position and a phenyl group at the 4-position. It has a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The triazole ring undergoes electrophilic substitution, primarily at the N-1 and C-5 positions. The electron-donating cyclopropyl and phenyl groups influence regioselectivity and reaction rates.

Key Findings :

-

Nitration occurs preferentially at C-5 due to para-directing effects of the phenyl group .

-

Bromination proceeds efficiently under mild conditions, with no ring-opening observed .

Nucleophilic Substitution Reactions

The N-1 position is susceptible to nucleophilic attack, enabling functionalization of the triazole core.

Key Findings :

-

Methylation at N-1 proceeds with near-quantitative yields under basic conditions .

-

Bulky substituents (e.g., benzyl) require longer reaction times but maintain high regioselectivity .

Oxidation and Reduction Reactions

The triazole ring demonstrates stability under moderate oxidative/reductive conditions but undergoes transformations with strong reagents.

Key Findings :

-

Oxidation with KMnO₄ selectively targets the C-5 position, forming a stable ketone.

-

Catalytic hydrogenation reduces the triazole ring to a dihydro derivative without affecting the cyclopropyl group .

Cycloaddition and Cross-Coupling Reactions

The triazole participates in click chemistry and metal-catalyzed coupling reactions.

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently generates triazole hybrids .

-

Suzuki coupling at C-5 enables aryl functionalization with broad substrate scope .

Coordination Chemistry

The triazole nitrogen atoms act as ligands in metal complexes, influencing catalytic and biological activity.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| AgNO₃ | MeOH, RT, 2 hr | [Ag(C₁₅H₁₄N₃)₂]NO₃ | Antimicrobial agents | |

| RuCl₃·3H₂O | EtOH, reflux, 6 hr | [Ru(C₁₅H₁₄N₃)₂Cl₂] | Catalytic hydrogenation |

Key Findings :

-

Silver(I) complexes exhibit enhanced antibacterial activity compared to the free ligand .

-

Ruthenium complexes serve as efficient catalysts for transfer hydrogenation .

Hydrolysis and Stability

The compound shows remarkable stability under acidic/basic conditions but degrades under extreme pH.

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex organic molecules. Its triazole ring structure allows for diverse chemical modifications, leading to the formation of various derivatives with tailored properties. This versatility is particularly valuable in the development of new materials and pharmaceuticals.

Catalysis

The compound has been utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions while maintaining stability under different conditions makes it an attractive candidate for catalytic processes in organic synthesis.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles can act against a range of pathogens, including bacteria and fungi. For instance, compounds derived from this triazole have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, with minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. The triazole moiety has been linked to various biological activities, including the inhibition of cancer cell proliferation. Research into structure-activity relationships (SAR) suggests that modifications to the phenyl and cyclopropyl groups can enhance its anticancer efficacy .

Medicinal Applications

Pharmaceutical Development

Ongoing research explores the potential of this compound as a pharmaceutical agent. Its interactions with specific molecular targets suggest it could be developed into drugs for treating infections or cancer. The mechanism involves modulation of enzyme activity through binding interactions facilitated by the triazole ring .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. Research indicates that these compounds may inhibit viral replication processes, making them candidates for further development as antiviral agents .

Industrial Applications

Material Science

In material science, this compound is being explored for its applications in developing new polymers and coatings. Its unique chemical properties allow it to enhance the performance characteristics of materials used in various industrial applications.

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor. Its ability to form protective layers on metal surfaces can be leveraged in industries where metal degradation is a concern .

Case Studies

-

Antimicrobial Efficacy Study

A study published in MDPI examined various triazole derivatives against MRSA and found that certain modifications to the phenyl group significantly enhanced antimicrobial activity (MIC: 0.25–2 μg/mL) . -

Pharmaceutical Development Research

Research highlighted in PubMed Central discussed the pharmacological profiles of 1,2,4-triazoles and their derivatives as promising candidates for drug development due to their diverse biological activities . -

Material Science Application

A recent article described the use of triazole compounds in creating advanced coatings that provide corrosion resistance while maintaining mechanical integrity .

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-Phenyl-1,2,4-triazole: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

3-Cyclopropyl-1,2,4-triazole: Lacks the phenyl group, which may influence its binding properties and overall stability.

Uniqueness

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is unique due to the presence of both cyclopropyl and phenyl groups, which enhance its chemical versatility and potential biological activities. This combination of substituents allows for a broader range of applications compared to similar compounds .

Actividad Biológica

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol. The compound features a triazole ring substituted at the 3-position with a cyclopropyl group and at the 4-position with a phenyl group. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of 1,2,4-triazoles show promising antibacterial activity, suggesting that similar compounds could exhibit comparable effects .

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Variable inhibition |

Anticancer Properties

The anticancer potential of triazole derivatives is another area of interest. Studies have shown that structural modifications can lead to enhanced antiproliferative activities against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The mechanism underlying the biological activities of this compound involves its interaction with specific enzymes and receptors. The triazole ring can act as a ligand for various biological targets, modulating their activity. The cyclopropyl and phenyl substituents enhance the compound's binding affinity and specificity toward these targets.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of triazole derivatives, compounds with similar structures to this compound were synthesized and tested. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and E. coli, highlighting their potential as effective antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives demonstrated that certain modifications could lead to enhanced cytotoxicity against human cancer cell lines. The study found that derivatives exhibited IC50 values in the low micromolar range against various cancer types, suggesting potential for further development as anticancer therapeutics .

Propiedades

IUPAC Name |

3-cyclopropyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXFRSZZZMRONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.